molecular formula C23H32N6O4S B1666731 Methisosildenafil CAS No. 496835-35-9

Methisosildenafil

Cat. No.: B1666731
CAS No.: 496835-35-9
M. Wt: 488.6 g/mol
InChI Key: NFSWSZIPXJAYLR-GASCZTMLSA-N
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Description

Methisosildenafil, also known as this compound, is a synthetic drug that is a structural analog of sildenafil (Viagra). It was first reported in 2003 and functions as a potent and selective inhibitor of cyclic guanosine monophosphate–specific phosphodiesterase type 5 (PDE5). This compound is primarily developed for the treatment of erectile dysfunction (ED) and has shown promising results in clinical trials .

Scientific Research Applications

Methisosildenafil has a wide range of scientific research applications:

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Methisosildenafil citrate can be synthesized through a series of chemical reactions involving the condensation of specific organic compounds. One of the methods involves dissolving a raw material, namely, aildenafil citrate, in a mixture of distilled water and tetrahydrofuran. The solution is then stirred, heated, filtered, and cooled to induce crystallization. The resulting crystals are filtered to obtain aildenafil citrate crystal form O .

Industrial Production Methods: The industrial production of aildenafil citrate involves similar steps but on a larger scale. The process includes solving citrate in distilled water and tetrahydrofuran, stirring, rising temperature, filtering, stirring filtrate, decreasing temperature, crystallizing, and filtering. This method ensures the production of high-purity aildenafil citrate suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Methisosildenafil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of aildenafil that may possess different pharmacological activities.

Comparison with Similar Compounds

Methisosildenafil is often compared with other PDE5 inhibitors such as sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra). While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic profiles:

This compound’s uniqueness lies in its specific molecular structure, which may offer distinct advantages in terms of efficacy and side effects .

Properties

IUPAC Name

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSWSZIPXJAYLR-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197970
Record name Methisosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496835-35-9
Record name Aildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496835-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methisosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496835359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methisosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T49W8GAX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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